N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1024833
InChI: InChI=1S/C16H15ClN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
SMILES: CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
Molecular Formula: C16H15ClN2O5S
Molecular Weight: 382.8 g/mol

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide

CAS No.:

Cat. No.: VC1024833

Molecular Formula: C16H15ClN2O5S

Molecular Weight: 382.8 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide -

Specification

Molecular Formula C16H15ClN2O5S
Molecular Weight 382.8 g/mol
IUPAC Name N-[4-(acetylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide
Standard InChI InChI=1S/C16H15ClN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Standard InChI Key YMQKBFVCQUGPOX-UHFFFAOYSA-N
SMILES CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl
Canonical SMILES CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator